molecular formula C25H23N5O2S B11420604 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11420604
M. Wt: 457.5 g/mol
InChI Key: GMIABOSAOPNZEH-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and is further substituted with sulfonyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and quinazoline precursors, followed by their fusion and subsequent functionalization. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, where halogenated derivatives can be formed using halogenating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazolines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

  • 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-21(18)26-23-20-10-6-8-12-22(20)30-24(27-23)25(28-29-30)33(31,32)19-14-13-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,26,27)

InChI Key

GMIABOSAOPNZEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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